molecular formula C23H17N4NaO7S B3262853 Sodium 4-hydroxy-3-[(2-methoxy-5-nitrophenyl)azo]-6-(phenylamino)naphthalene-2-sulphonate CAS No. 3626-41-3

Sodium 4-hydroxy-3-[(2-methoxy-5-nitrophenyl)azo]-6-(phenylamino)naphthalene-2-sulphonate

Cat. No.: B3262853
CAS No.: 3626-41-3
M. Wt: 516.5 g/mol
InChI Key: ZXKXYDDIJPFQNV-UHFFFAOYSA-M
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Description

Properties

IUPAC Name

sodium;6-anilino-4-hydroxy-3-[(2-methoxy-5-nitrophenyl)diazenyl]naphthalene-2-sulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18N4O7S.Na/c1-34-20-10-9-17(27(29)30)13-19(20)25-26-22-21(35(31,32)33)11-14-7-8-16(12-18(14)23(22)28)24-15-5-3-2-4-6-15;/h2-13,24,28H,1H3,(H,31,32,33);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXKXYDDIJPFQNV-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)[N+](=O)[O-])N=NC2=C(C=C3C=CC(=CC3=C2O)NC4=CC=CC=C4)S(=O)(=O)[O-].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17N4NaO7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

516.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3626-41-3
Record name Sodium 4-hydroxy-3-((2-methoxy-5-nitrophenyl)azo)-6-(phenylamino)naphthalene-2-sulphonate
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sodium 4-hydroxy-3-[(2-methoxy-5-nitrophenyl)azo]-6-(phenylamino)naphthalene-2-sulphonate
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Biological Activity

Sodium 4-hydroxy-3-[(2-methoxy-5-nitrophenyl)azo]-6-(phenylamino)naphthalene-2-sulphonate, commonly referred to as a bis(azo) compound, is notable for its applications in histological staining and as a dye in various industrial processes. Its chemical structure and properties suggest potential biological activities, particularly in the context of toxicity and environmental impact. This article delves into the biological activity of this compound, focusing on its effects, mechanisms, and relevant research findings.

  • Common Name : this compound
  • CAS Number : 3626-41-3
  • Molecular Weight : 516.458 g/mol
  • Chemical Structure : The compound features an azo linkage (-N=N-) which is characteristic of azo dyes, along with sulfonate and hydroxy functional groups that enhance its solubility in water.

Toxicological Profile

Research indicates that azo compounds can undergo metabolic reduction to form potentially carcinogenic amines. The presence of nitro groups in the structure raises concerns regarding mutagenicity and carcinogenicity. Studies have shown that compounds with similar structures can release harmful metabolites upon degradation.

Case Studies

  • Carcinogenic Potential : A study assessed various azo dyes, noting that those capable of releasing carcinogenic amines were classified accordingly. Although specific data on this compound is limited, it is prudent to consider its potential for similar behavior due to its structural characteristics .
  • Histological Applications : The compound is utilized as a histological dye, which implies its biological activity is significant in staining tissues for microscopic examination. This application necessitates an understanding of any cytotoxic effects it may have on living cells during histological processing .

The biological activity of this compound can be attributed to several mechanisms:

  • Azo Reduction : Enzymatic reduction of the azo bond can lead to the formation of aromatic amines. This process is often mediated by gut microbiota or hepatic enzymes, which can influence the toxicity profile of the compound.
  • Oxidative Stress : Some studies suggest that azo dyes can induce oxidative stress in cells, leading to cellular damage and apoptosis. The presence of nitro groups may enhance this effect by generating reactive oxygen species (ROS).

Environmental Impact

The environmental implications of using this compound are significant due to its potential persistence and bioaccumulation in aquatic ecosystems. Monitoring data indicate that similar compounds have been detected in freshwater systems, raising concerns about their ecological effects.

Data Table: Environmental Monitoring

YearLocationConcentration (µg/L)Detected Compounds
2018UK Freshwater0.5Various Azo Dyes
2019UK Groundwater0.3Azo Dyes and Metabolites
2020UK Surface Water0.7Azo Dyes
2021UK Indoor Dust0.1Azo Dyes

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name: Sodium 4-hydroxy-3-[(2-methoxy-5-nitrophenyl)azo]-6-(phenylamino)naphthalene-2-sulphonate
  • CAS No.: 3626-41-3
  • Molecular Formula : C${23}$H${17}$N${4}$NaO${7}$S
  • Molecular Weight : 516.46 g/mol
  • Synonyms: Acid Brown 2, Weak Acid Brown R, C.I. 17605

Applications :
Primarily used for dyeing wool and nylon textiles due to its sulfonate groups, which enhance water solubility and fiber affinity .

Structural Features :

  • Azo (-N=N-) linkage at position 3 of the naphthalene ring.
  • Methoxy (-OCH$3$) and nitro (-NO$2$) groups on the phenyl ring (positions 2 and 5, respectively).
  • Phenylamino (-NHPh) substituent at position 6 .

Comparison with Structurally Similar Compounds

Sodium 4-hydroxy-5-[(2-methoxy-4-nitrophenyl)azo]-6-(phenylamino)naphthalene-2-sulphonate (CAS 6222-55-5)

  • Molecular Formula : C${23}$H${17}$N${4}$NaO${7}$S (same as the target compound) .
  • Key Differences :
    • Azo group at position 5 instead of 3 on the naphthalene ring.
    • Nitro group at para position (4) on the phenyl ring .
  • Properties: Hydrogen Bond Donors/Acceptors: 2 donors, 10 acceptors (similar to the target compound) . Rotatable Bonds: 5 . InChIKey: MTSYJFXRUHYXME-UHFFFAOYSA-M .
  • Impact : Altered substituent positions may influence color hue and photostability due to electronic effects.

Disodium 4-hydroxy-3-[[3-methyl-4-[(4-sulphonatophenyl)azo]phenyl]azo]-6-(phenylamino)naphthalene-2-sulphonate (CAS 67990-24-3)

  • Structural Features :
    • Two azo groups and an additional sulphonate (-SO$3^-$) group .
    • Methyl (-CH$3$) substituent on the phenyl ring.
  • Impact: Enhanced water solubility and fiber binding due to multiple sulphonate groups. Potential for darker shades in textile applications .

Sodium 6-amino-5-[[2-[(ethylphenylamino)sulphonyl]phenyl]azo]-4-hydroxynaphthalene-2-sulphonate (CAS 70865-30-4)

  • Structural Features: Amino (-NH$_2$) group at position 6 instead of phenylamino (-NHPh). Ethylphenylamino sulphonyl group at position 5 .
  • Modified affinity for synthetic fibers like polyester .

Dipotassium 6-amino-4-hydroxy-5-[[3-[[2-(sulfonatooxy)ethyl]sulfonyl]phenyl]azo]naphthalene-2-sulfonate

  • Structural Features :
    • Potassium counterion instead of sodium.
    • Sulfonatooxyethyl (-O-SO$3^-$CH$2$CH$_2$-) group .
  • Impact: Higher solubility in polar solvents due to the additional sulphonate. Potential use in high-pH dyeing processes .

Physicochemical and Application Comparison

Table 1: Key Properties of Comparable Azo Dyes

Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) Key Substituents Primary Application
Target Compound (3626-41-3) C${23}$H${17}$N${4}$NaO${7}$S 516.46 3-azo, 2-methoxy-5-nitro, 6-phenylamino Wool, nylon textiles
CAS 6222-55-5 C${23}$H${17}$N${4}$NaO${7}$S 516.46 5-azo, 2-methoxy-4-nitro Textiles (structural isomer)
CAS 67990-24-3 C${28}$H${20}$N${6}$Na${2}$O${9}$S${2}$ 686.62 Dual azo, 4-sulphonatophenyl High-affinity textile dyes
CAS 70865-30-4 C${24}$H${22}$N${4}$O${6}$S$_{2}$Na 558.54 6-amino, ethylphenylamino sulphonyl Synthetic fibers

Table 2: Analytical Method Comparison (HPLC Conditions from )

Parameter Target Compound & Analogs Direct Red 81 (Hair Dye )
Column C18 (250 mm x 4.6 mm, 5 µm) Not specified
Mobile Phase 0.05 M ammonium acetate/methanol Not specified
Detection UV-PDA at 235/254 nm Colorimetric assays
Key Challenge Separation of positional isomers Purity verification

Functional and Regulatory Differences

  • Textile vs. Cosmetic Use :
    • The target compound and analogs like CAS 6222-55-5 are industrial dyes .
    • Compounds like Direct Red 81 (CAS 2610-11-9) are regulated for cosmetic use (hair dyes) under stricter safety standards .
  • Environmental Impact: Sulphonated azo dyes (e.g., target compound) exhibit lower toxicity compared to non-sulphonated variants, but nitro groups may raise concerns about bioaccumulation .

Q & A

Q. What are the key steps in synthesizing Sodium 4-hydroxy-3-[(2-methoxy-5-nitrophenyl)azo]-6-(phenylamino)naphthalene-2-sulphonate?

  • Methodological Answer : Synthesis involves diazotization of 2-methoxy-5-nitroaniline using NaNO₂/HCl at 0–5°C to form the diazonium salt, followed by coupling with 6-(phenylamino)-4-hydroxynaphthalene-2-sulphonic acid under acidic conditions (pH 4–5). Post-synthesis purification via recrystallization from aqueous ethanol (1:3 v/v) ensures high purity. Critical parameters include temperature control during diazotization and pH optimization during coupling to minimize side reactions .

Q. Which spectroscopic methods are used to characterize this compound?

  • Methodological Answer :
  • UV-Vis : λmax ~520–550 nm (azo chromophore).
  • FTIR : Key peaks include S=O stretching (~1180 cm⁻¹), N=N (~1450 cm⁻¹), and aromatic C-H bending (~830 cm⁻¹).
  • <sup>1</sup>H NMR : Aromatic protons appear at δ 6.5–8.5 ppm, with distinct signals for methoxy (-OCH3, δ ~3.8 ppm) and sulphonate groups.
  • HPLC : Reverse-phase C18 column (250 mm × 4.6 mm, 5 µm) with methanol/0.05 M ammonium acetate gradient elution confirms purity .

Q. What are the solubility properties of this compound?

  • Methodological Answer : High water solubility (>100 g/L at 25°C) due to sulfonate groups. Moderate solubility in ethanol (~15 g/L). Insoluble in non-polar solvents (e.g., hexane). Solubility decreases with ionic strength; use ≤0.1 M NaCl in aqueous solutions to avoid precipitation .

Q. What is the mechanism of azo bond formation in its synthesis?

  • Methodological Answer : Diazonium salt (from 2-methoxy-5-nitroaniline) undergoes electrophilic substitution with the electron-rich naphthalene derivative. The coupling reaction occurs at the ortho position relative to the hydroxyl group. pH 4–5 optimizes electrophilicity of the diazo intermediate while preventing hydrolysis .

Advanced Research Questions

Q. How can synthesis be optimized for higher yield and purity?

  • Methodological Answer :
  • Use a slow addition rate of NaNO₂ during diazotization to prevent local overheating.
  • Replace traditional batch coupling with microfluidic reactors to enhance mixing efficiency (yield improvement: ~15%).
  • Purify via preparative HPLC (C18 column, isocratic elution with 30% methanol/70% 0.1 M NH₄OAc) to isolate isomers .

Q. How does pH affect the compound’s stability in aqueous solutions?

  • Methodological Answer :
  • Acidic (pH <3) : Azo bond hydrolysis occurs, leading to decomposition (t1/2 ~12 h at pH 2).
  • Alkaline (pH >9) : Phenylamino groups oxidize, forming quinone derivatives.
  • Stability protocol : Store in pH 5–7 buffered solutions (e.g., 0.1 M phosphate buffer) at 4°C; degradation <5% over 30 days .

Q. What strategies improve photostability for applications in light-exposed environments?

  • Methodological Answer :
  • Structural modification : Introduce electron-withdrawing groups (e.g., -NO2) to reduce chromophore electron density (photodegradation reduced by ~40%).
  • Encapsulation : Use β-cyclodextrin (1:1 molar ratio) to shield the azo bond, increasing t1/2 under UV light by 2.5×.
  • Additives : Incorporate 1% w/w TiO2 nanoparticles as UV absorbers .

Q. How to resolve conflicting data on thermal degradation pathways?

  • Methodological Answer : Perform simultaneous TGA-DSC-FTIR analysis:
  • Heating rate : 5°C/min under N2 to avoid oxidative artifacts.
  • Primary degradation products : SO2 (from sulphonate groups, ~200–250°C) and nitrobenzene derivatives (from azo cleavage).
  • Conflicting data often arise from differing atmospheric conditions (e.g., O2 vs. N2) .

Q. How to analyze trace impurities (e.g., isomers, unreacted precursors)?

  • Methodological Answer :
  • SPE pre-concentration : Use HLB cartridges (60 mg, 3 cc) preconditioned with methanol. Load 100 mL sample, elute with 2 mL methanol.
  • HPLC-MS : C18 column, 0.1% formic acid in water (A) and acetonitrile (B). Gradient: 5–95% B over 25 min. Detect impurities at m/z corresponding to precursors (e.g., 2-methoxy-5-nitroaniline, MW 184.1) .

Q. Q. How to computationally predict λmax shifts for structural derivatives?

  • Methodological Answer :
    Perform TD-DFT calculations (B3LYP/6-311+G(d,p)) on optimized geometries. Electron-donating groups (e.g., -OCH3) induce bathochromic shifts (~25 nm per group). Validate with experimental UV-Vis in methanol .

Tables

Table 1: Key Stability Data

ConditionStability OutcomeReference
pH 2 (25°C)t1/2 = 12 h (azo bond hydrolysis)
pH 9 (25°C)Oxidation of phenylamino group in 48 h
UV light (365 nm, 24 h)60% degradation (unmodified compound)

Table 2: HPLC Analysis Parameters (Adapted from FAO/WHO Protocol)

ParameterSpecification
ColumnC18 (250 mm × 4.6 mm, 5 µm)
Eluent A0.05 M NH₄OAc
Eluent BMethanol
Gradient30% B (0–5 min) → 90% B (15–20 min)
Flow rate1.0 mL/min
DetectionUV 235 nm, 254 nm

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Sodium 4-hydroxy-3-[(2-methoxy-5-nitrophenyl)azo]-6-(phenylamino)naphthalene-2-sulphonate
Reactant of Route 2
Reactant of Route 2
Sodium 4-hydroxy-3-[(2-methoxy-5-nitrophenyl)azo]-6-(phenylamino)naphthalene-2-sulphonate

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